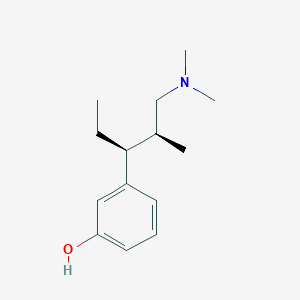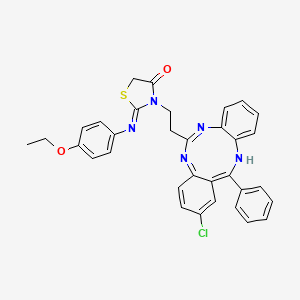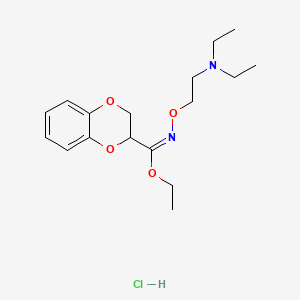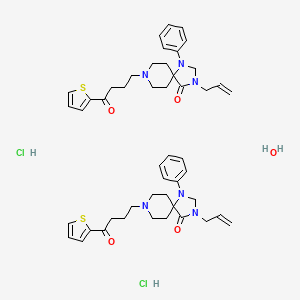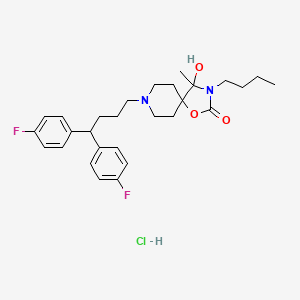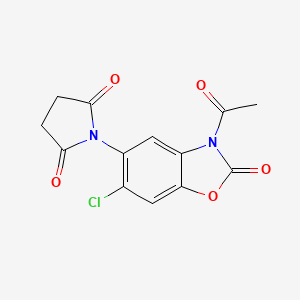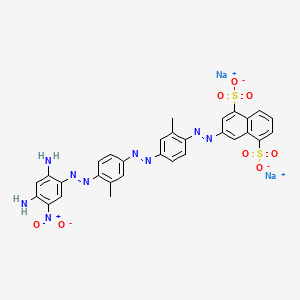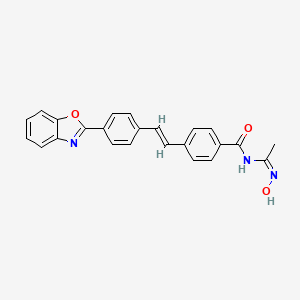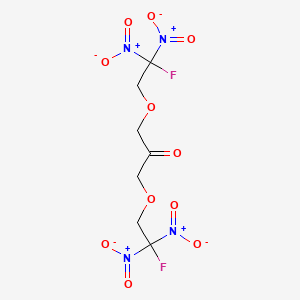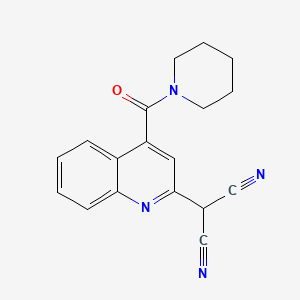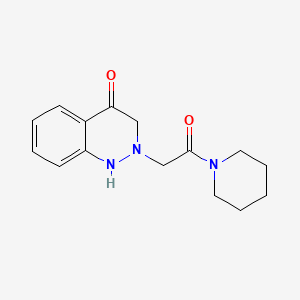
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a cinnolinyl group, which is a bicyclic structure containing nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- typically involves multi-step organic reactions. One common method includes the condensation of piperidine with a cinnolinyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For example, a catalyst-free domino reaction involving 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established to synthesize similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, the use of water as a reaction medium has been shown to be effective in synthesizing similar compounds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Applications De Recherche Scientifique
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds like 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol have been studied for their analgesic potential.
Cinnolinyl derivatives: Compounds containing the cinnolinyl moiety have been investigated for their diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- is unique due to its specific structural features, which confer distinct biological activities
Propriétés
Numéro CAS |
158631-47-1 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
2-(2-oxo-2-piperidin-1-ylethyl)-1,3-dihydrocinnolin-4-one |
InChI |
InChI=1S/C15H19N3O2/c19-14-10-18(16-13-7-3-2-6-12(13)14)11-15(20)17-8-4-1-5-9-17/h2-3,6-7,16H,1,4-5,8-11H2 |
Clé InChI |
HEQJYFISZHBUSW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)CN2CC(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


